molecular formula C8H20Cl2N2O3 B7970979 N-Methyl-N-4-piperidinylglycine dihydrochloride hydrate

N-Methyl-N-4-piperidinylglycine dihydrochloride hydrate

Cat. No.: B7970979
M. Wt: 263.16 g/mol
InChI Key: KUZJSLNYWUZIOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-4-piperidinylglycine dihydrochloride hydrate is a chemical compound with the molecular formula C8H17ClN2O2 and a molecular weight of 208.69 g/mol . This compound is known for its unique structure, which includes a piperidine ring, making it a valuable substance in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-4-piperidinylglycine dihydrochloride hydrate typically involves the reaction of N-methylglycine with 4-piperidone under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The final product is then purified and crystallized to obtain the hydrate form .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-4-piperidinylglycine dihydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxide derivatives, while substitution reactions can introduce various functional groups into the piperidine ring .

Scientific Research Applications

N-Methyl-N-4-piperidinylglycine dihydrochloride hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-N-4-piperidinylglycine dihydrochloride hydrate involves its interaction with specific molecular targets. The piperidine ring plays a crucial role in its binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    N-Methylglycine: A simpler compound without the piperidine ring.

    4-Piperidone: A precursor in the synthesis of N-Methyl-N-4-piperidinylglycine dihydrochloride hydrate.

    N-Methyl-N-4-piperidinylglycine: The non-hydrated form of the compound.

Uniqueness

This compound is unique due to its specific structure, which includes both a piperidine ring and a glycine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-[methyl(piperidin-4-yl)amino]acetic acid;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH.H2O/c1-10(6-8(11)12)7-2-4-9-5-3-7;;;/h7,9H,2-6H2,1H3,(H,11,12);2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZJSLNYWUZIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1CCNCC1.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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